molecular formula C25H24N2O3 B15019513 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B15019513
M. Wt: 400.5 g/mol
InChI Key: AGOSZXONGJZBLK-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from the preparation of the benzoxazole core The benzoxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is unique due to its specific structural features, such as the presence of the ethylphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O3/c1-4-18-8-10-21(11-9-18)29-15-23(28)26-20-7-5-6-19(14-20)25-27-22-13-16(2)12-17(3)24(22)30-25/h5-14H,4,15H2,1-3H3,(H,26,28)

InChI Key

AGOSZXONGJZBLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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